Product packaging for Ethyl 2-Methylbenzofuran-3-carboxylate(Cat. No.:CAS No. 40484-97-7)

Ethyl 2-Methylbenzofuran-3-carboxylate

Cat. No.: B3336872
CAS No.: 40484-97-7
M. Wt: 204.22 g/mol
InChI Key: OUASYPVGWOFTIH-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Organic and Medicinal Chemistry Research

Benzofuran derivatives are of significant interest to organic and medicinal chemists due to their wide array of biological activities. nih.govnih.govresearchgate.netresearchgate.net These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities. nih.govnih.govresearchgate.netresearchgate.net The benzofuran moiety is a key pharmacophore in several clinically approved drugs and is a privileged structure in drug discovery. researchgate.net

The versatility of the benzofuran scaffold allows for the synthesis of a diverse library of compounds with varied therapeutic potential. nih.gov For instance, derivatives have been investigated for their efficacy against diseases such as cancer, tuberculosis, and Alzheimer's disease. nih.gov The introduction of different substituents onto the benzofuran core can significantly influence the biological activity, leading to the development of new therapeutic agents. nih.gov Beyond medicinal applications, benzofuran derivatives are also utilized in the creation of polymers, dyes, and other functional materials. nih.gov

The Unique Structural Architecture of the Benzofuran-3-carboxylate Core

The benzofuran-3-carboxylate core, as exemplified by Ethyl 2-Methylbenzofuran-3-carboxylate, possesses a distinctive structural arrangement that underpins its chemical reactivity and biological potential. This scaffold features an ester group at the 3-position of the benzofuran ring system. The positioning of the carboxylate group at this specific location influences the electronic distribution within the heterocyclic ring, thereby affecting its interaction with biological targets.

The synthesis of the benzofuran-3-carboxylate scaffold can be achieved through various organic reactions. A common approach involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like ethyl acetoacetate (B1235776). rsc.orgrsc.orgtubitak.gov.trchegg.comresearchgate.net Another significant synthetic route is the Perkin rearrangement of 3-halocoumarins. nih.gov These synthetic strategies allow for the introduction of a variety of substituents on both the benzene (B151609) and furan (B31954) rings, leading to a wide range of derivatives. The specific arrangement of a methyl group at the 2-position and an ethyl carboxylate at the 3-position in this compound provides a unique combination of steric and electronic properties that are subjects of academic curiosity.

Rationale and Scope for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by the established importance of the broader benzofuran class in medicinal chemistry. While extensive research exists for the general scaffold, detailed studies on this specific derivative are less common, presenting an opportunity for new discoveries. The rationale for its investigation lies in systematically understanding how the specific substitution pattern—a methyl group at position 2 and an ethyl carboxylate at position 3—modulates the physicochemical and biological properties of the benzofuran core.

The scope of such an investigation would include a thorough characterization of its physical and spectroscopic properties, which are currently not widely documented. chemsynthesis.com Furthermore, exploring its reactivity in various chemical transformations could lead to the synthesis of novel and potentially more active derivatives. A key area of investigation would be the systematic evaluation of its biological activity against a panel of therapeutic targets, building upon the known pharmacological profile of the benzofuran-3-carboxylate scaffold. nih.gov Computational and theoretical studies could also provide valuable insights into its molecular properties and potential interactions with biological systems.

Chemical Compound Data

Below is a table of the key chemical compound discussed in this article, along with some of its known properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₂H₁₂O₃204.225

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B3336872 Ethyl 2-Methylbenzofuran-3-carboxylate CAS No. 40484-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)15-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASYPVGWOFTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Ethyl 2 Methylbenzofuran 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substitution pattern is directed by the existing substituents: the 2-methyl group and the 3-ethyl carboxylate group. Generally, electrophilic substitution on the benzofuran nucleus is a common method for its functionalization. researchgate.net

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comlibretexts.org For benzofuran derivatives, this reaction can lead to the formation of ketones, which are versatile intermediates for further synthesis. orgsyn.orgresearchgate.net The acylation of ethyl 2-methylbenzofuran-3-carboxylate is expected to occur on the benzene (B151609) portion of the molecule, as the furan (B31954) ring is somewhat deactivated by the adjacent electron-withdrawing ester group. A common method for producing benzofurans involves the Nenitzescu reaction, which is the condensation of an enaminoketone and 1,4-benzoquinone. researchgate.net A direct intramolecular Friedel-Crafts reaction, catalyzed by phosphoric acid, has also been developed for the construction of the benzofuran skeleton. rsc.org

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the benzofuran ring is a key transformation, as the resulting halo-benzofurans are precursors for cross-coupling reactions. nih.govresearchgate.net Standard bromination reactions can introduce bromine into the benzofuran ring, and the position of halogenation is a critical determinant of subsequent biological and chemical activity. nih.gov For instance, 3-Bromo-2-methyl-benzo[b]furan can be synthesized from 2-methyl-benzo[b]furan using N-bromosuccinimide (NBS). researchgate.net The presence of halogens can significantly enhance the biological activity of benzofuran derivatives, partly due to the formation of halogen bonds. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. While specific studies on the nitration of this compound are not detailed in the provided results, the general principles of electrophilic substitution on benzofurans apply. The nitro group can be subsequently reduced to an amino group, providing a route to a wide range of functionalized derivatives.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Benzofuran Scaffolds This table is illustrative of general benzofuran reactivity and not specific to this compound unless otherwise noted.

Reaction Type Reagents & Conditions Expected Product Type Reference
Friedel-Crafts Acylation Acyl chloride, AlCl₃, heat Aryl ketone derivative sigmaaldrich.com, libretexts.org
Halogenation Br₂, or NBS Bromo-substituted benzofuran researchgate.net, nih.gov
Nitration HNO₃, H₂SO₄ Nitro-substituted benzofuran General Knowledge
Intramolecular Cyclization Phosphoric acid Benzofuran skeleton formation rsc.org

Nucleophilic Reactions Involving the Ester Moiety and Benzofuran Nucleus

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. The electron-rich benzofuran ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Reactions of the Ester Group: The ethyl carboxylate group can undergo typical ester transformations.

Hydrolysis: Treatment with aqueous base (like NaOH) followed by acid workup will cleave the ester to yield the corresponding 2-methylbenzofuran-3-carboxylic acid.

Aminolysis/Amidation: Reaction with amines or hydrazines can convert the ester into amides or carbohydrazides. For example, 3-ethoxycarbonyl benzofurans have been converted to N'-benzylidene benzofuran-3-carbohydrazides, which have shown biological activity. orgsyn.org

The benzofuran nucleus, being electron-rich, does not readily undergo nucleophilic aromatic substitution. Its reactivity is dominated by electrophilic additions and substitutions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target different parts of the molecule, including the benzofuran ring system and the ester functional group.

Oxidation: The benzofuran nucleus can be oxidized under various conditions.

Biomimetic oxidation of 2-methylbenzofuran (B1664563) using hydrogen peroxide and Mn(III) porphyrin catalysts, which model cytochrome P450 enzymes, can achieve high conversion rates. mdpi.com The key step is the formation of epoxides, which then undergo further reactions. mdpi.com

A one-pot synthesis of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate has been achieved through a tandem in situ oxidative coupling and cyclization process, demonstrating that the core can be formed under oxidative conditions. thieme-connect.com

Common oxidizing agents like N-Bromosuccinimide (NBS) can be used for various transformations on benzofuran derivatives.

Reduction:

The ester group is the most likely site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ethyl carboxylate to a primary alcohol, yielding (2-methylbenzofuran-3-yl)methanol.

Common reducing agents such as sodium borohydride (B1222165) are also used in the chemistry of benzofuran derivatives.

The furan double bond can be reduced under catalytic hydrogenation conditions, which would lead to the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. Thermodynamic data for the hydrodeoxygenation of 2,3-benzofuran is available. nist.govnist.gov

Table 2: Summary of Oxidation and Reduction Reactions This table outlines potential reactions based on the known chemistry of benzofuran derivatives.

Transformation Reagents & Conditions Product Reference
Oxidation
Ring Hydroxylation Oxidative Coupling/Cyclization Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate thieme-connect.com
Epoxidation H₂O₂, Mn(III) Porphyrin Epoxide of the furan double bond mdpi.com
Reduction
Ester Reduction LiAlH₄, ether (2-Methylbenzofuran-3-yl)methanol General Knowledge
Ring Hydrogenation H₂, Pd/C Ethyl 2-methyl-2,3-dihydrobenzofuran-3-carboxylate nist.gov

Coupling Reactions for Functionalization (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation and functionalization of the benzofuran scaffold. nih.gov These reactions typically require a halogenated or triflated benzofuran precursor, which can be prepared via methods described in section 3.1.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.org It has been widely used for the synthesis of 2,3-disubstituted benzofurans from o-iodophenols and terminal acetylenes. nih.govnih.gov A halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl substituents onto the benzofuran core. thieme-connect.com These reactions are often performed using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govthieme-connect.com Visible-light-induced Sonogashira coupling and cyclization reactions have also been developed as an environmentally friendly approach. lookchem.com

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. Intramolecular Heck reactions are a key strategy for constructing the benzofuran ring itself. acs.orgacs.orgresearchgate.net For a pre-formed, halogenated this compound, an intermolecular Heck reaction could be used to attach various vinyl groups to the ring, further diversifying the structure. acs.org

Table 3: Catalyst Systems for Coupling Reactions on Benzofuran Scaffolds

Coupling Reaction Catalyst System Substrates Product Type Reference
Sonogashira Pd(PPh₃)₂Cl₂ / CuI, Et₃N o-Iodophenol, Terminal Alkyne 2,3-Disubstituted Benzofuran nih.gov
Sonogashira Heterogeneous Pd Catalyst 3-Iodo-2-phenylbenzofuran, Terminal Alkyne 3-Alkynylbenzofuran thieme-connect.com
Heck (Intramolecular) Pd(OAc)₂, PPh₃, Ag₂CO₃ o-Iodoaryl Vinyl Ether 2-Substituted-3-functionalized Benzofuran acs.org
Heck-Matsuda Pd(OAc)₂, Chiral N,N-ligand Arenediazonium salt Enantioenriched Dihydrobenzofuran nih.gov

Rearrangement Reactions and Fragmentations

Rearrangement reactions can lead to significant structural changes in the benzofuran skeleton, often providing access to complex or highly substituted derivatives.

Rearrangement Reactions:

Perkin Rearrangement: While a method for synthesis rather than a reaction of a pre-formed benzofuran, the Perkin rearrangement is a classic transformation where 3-halocoumarins rearrange to benzofuran-2-carboxylic acids under basic conditions. nih.gov The mechanism is proposed to involve base-catalyzed ring opening of the coumarin (B35378) followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: An unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides proceeds via a charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by substituent migration, allowing for the preparation of highly substituted benzofurans. rsc.org

Interrupted Pummerer Reaction: A method to prepare multisubstituted benzofurans from alkynyl sulfoxides and phenols has been developed that proceeds via an interrupted Pummerer reaction. rsc.org

Fragmentation: Fragmentation pathways are typically studied using mass spectrometry. For this compound, characteristic fragmentations would be expected to include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Loss of an ethyl radical (-C₂H₅).

Decarboxylation (loss of CO₂), especially from the corresponding carboxylic acid.

Cleavage of the furan ring.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of reactions involving benzofurans is crucial for optimizing reaction conditions and predicting product distributions.

Thermodynamic Parameters: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the thermodynamic properties of molecules. researchgate.net

Studies on benzofuran have shown that as temperature increases, thermodynamic properties such as heat capacity, enthalpy, and entropy also increase, which can lead to reduced molecular stability. researchgate.net

The stability of benzofuran derivatives can be evaluated by their computed total energy. semanticscholar.org For the parent compound, benzofuran, thermochemical data such as the enthalpy of formation and standard entropy are available through databases like the NIST WebBook. nist.gov

DFT calculations on 1-benzofuran have explored how solvent polarity and temperature affect its properties. The HOMO–LUMO gap, a measure of chemical reactivity, was found to decrease in more polar solvents, while the dipole moment increased. researchgate.net

Table 4: Calculated Thermodynamic Properties of 1-Benzofuran as a Function of Temperature Data adapted from DFT studies on the parent benzofuran molecule.

Temperature (K) Enthalpy (kcal/mol) Heat Capacity (cal/mol·K) Entropy (cal/mol·K) Reference
298.15 74.88 29.35 79.54 researchgate.net, researchgate.net
500 79.45 44.50 96.21 researchgate.net, researchgate.net
1000 97.52 64.90 131.50 researchgate.net, researchgate.net

Reaction Kinetics: Kinetic studies provide insight into reaction rates and mechanisms. For instance, the rate-determining step in a palladium-catalyzed synthesis of 5-hydroxybenzofuran derivatives was identified as phenalkynyl migration with an energy barrier of 34.29 kcal/mol through computational analysis. globethesis.com Mechanistic experiments, such as those using radical traps, can help determine whether a reaction proceeds through a radical or an ionic pathway. researchgate.net

Elucidation of Reaction Mechanisms via Experimental and Computational Techniques

A combination of experimental and computational methods is employed to unravel the complex mechanisms of reactions involving benzofuran synthesis and functionalization. nih.gov

Computational Techniques: Density Functional Theory (DFT) is frequently used to map out potential energy surfaces, identify transition states, and calculate activation barriers for proposed reaction pathways. globethesis.com

For the palladium-catalyzed synthesis of benzofurans, DFT calculations have been used to compare different possible mechanisms, such as those involving concerted metalation-deprotonation (CMD) steps. globethesis.com

In the synthesis of benzofurans via substituent migration, DFT calculations supported a mechanism involving sequential methyl group migrations through cationic intermediates. rsc.org

Computational studies have also been used to investigate the mechanism of copper-catalyzed synthesis of benzofuran derivatives, proposing pathways that proceed via iminium ion formation and subsequent intramolecular cyclization and isomerization. acs.orgnih.gov

Experimental Techniques:

Isolation of Intermediates: Trapping and characterizing reaction intermediates provides direct evidence for a proposed mechanism.

Kinetic Isotope Effect Studies: Measuring changes in reaction rates upon isotopic substitution can pinpoint bond-breaking events in the rate-determining step.

Radical Trapping Experiments: Using radical scavengers like TEMPO can determine if a reaction involves radical intermediates. Such experiments have been used in studies of domino Sonogashira coupling/cyclization reactions. researchgate.net

The synergy between these computational and experimental approaches provides a detailed understanding of the chemical reactivity of this compound and related compounds, guiding the development of new synthetic methodologies. nih.govnih.gov

Derivatization and Structural Modification Strategies for Ethyl 2 Methylbenzofuran 3 Carboxylate

Functionalization at the Aromatic Ring System

The benzene (B151609) portion of the benzofuran (B130515) ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the activating, ortho-, para-directing nature of the fused, oxygen-containing furan (B31954) ring.

Halogenation and Nitration

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce halogen and nitro groups onto the aromatic ring, respectively. These groups serve as important synthetic handles for further transformations.

Halogenation: The bromination of the benzofuran core can be achieved using various brominating agents. For instance, studies on related benzofuran structures show that bromination can occur at the C5 position. The reaction of 2-methylbenzo[b]furan with N-bromosuccinimide (NBS) has been reported as an effective method for introducing a bromine atom onto the heterocyclic system. researchgate.net The synthesis of compounds such as ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate demonstrates the feasibility of this transformation on similar scaffolds. nih.gov

Nitration: Nitration introduces a nitro group onto the aromatic ring, typically using a mixture of nitric acid and a strong acid catalyst. Research has demonstrated the successful nitration of related benzofuran carboxylates. For example, ethyl 6-hydroxy-3-methyl-benzofuran-2-carboxylate can be nitrated at the C7 position when treated with 0.2N nitric acid in acetic acid. prepchem.com The synthesis of derivatives like ethyl 5-nitrobenzofuran-2-carboxylate and ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate further confirms that the benzofuran ring can be effectively functionalized with nitro groups. researchgate.netsigmaaldrich.com

Table 1: Examples of Halogenation and Nitration on Benzofuran Scaffolds

Reaction Substrate Reagent(s) Position of Functionalization Product Reference(s)
Nitration Ethyl 6-hydroxy-3-methyl-benzofuran-2-carboxylate 0.2N Nitric acid / Acetic acid C7 Ethyl 6-hydroxy-7-nitro-3-methylbenzofuran-2-carboxylate prepchem.com
Bromination 2-Methylbenzo[b]furan N-Bromosuccinimide (NBS) Not specified Brominated 2-methylbenzo[b]furan researchgate.net
Nitration Generic Benzofuran-2-carboxylate Not specified C5 Ethyl 5-nitrobenzofuran-2-carboxylate sigmaaldrich.com

Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic functionalization, enabling the attachment of alkyl and acyl groups.

Acylation: The Friedel-Crafts acylation of the benzofuran system typically requires a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or bismuth(III) trifluoromethanesulfonate (B1224126). researchgate.netorgsyn.org This reaction involves an acyl chloride or anhydride (B1165640) and results in the formation of an aryl ketone. For example, the aroylation of benzofuran derivatives with 4-methoxybenzoyl chloride in the presence of SnCl₄ has been shown to yield the corresponding 3-acylated products. researchgate.net Furthermore, bismuth(III) trifluoromethanesulfonate has been utilized as an effective catalyst for introducing a benzoyl group at the C-6 position of the benzofuran ring. orgsyn.org These reactions highlight that the electron-rich benzofuran ring is reactive towards acylation, providing a direct method for introducing keto functionalities.

Alkylation: While Friedel-Crafts acylation is well-documented for benzofurans, direct Friedel-Crafts alkylation on the aromatic ring of ethyl 2-methylbenzofuran-3-carboxylate is less commonly reported in the literature. Alkylation reactions on aromatic systems can be complicated by issues such as polysubstitution and carbocation rearrangements, which may limit their synthetic utility for this specific scaffold.

Table 2: Friedel-Crafts Acylation on Benzofuran Derivatives

Substrate Acylating Agent Catalyst Position of Acylation Product Type Reference(s)
Benzofuran derivatives 4-Methoxybenzoyl chloride SnCl₄ C3 (Benzofuran-3-yl)methanone researchgate.net
2,3-Dihydrobenzofuran (B1216630) derivative Not specified (Benzoyl) Bismuth(III) trifluoromethanesulfonate C6 6-Benzoyl-2,3-dihydrobenzofuran orgsyn.org

Modifications at the Ester and Methyl Moieties

The ethyl ester at C3 and the methyl group at C2 are primary sites for a wide range of functional group interconversions, significantly expanding the synthetic potential of the parent molecule.

Hydrolysis and Esterification

The ethyl carboxylate group is readily transformed into other functional derivatives through hydrolysis and subsequent esterification.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methylbenzofuran-3-carboxylic acid, under either acidic or basic conditions. lumenlearning.comyoutube.com Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). lumenlearning.comyoutube.com The reaction proceeds to completion and yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. youtube.com For example, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is hydrolyzed to 5-methoxy-2-methyl-benzofuran-3-carboxylic acid by refluxing with ethanolic potassium hydroxide. lumenlearning.com

Esterification: The reverse reaction, Fischer esterification, converts the resulting 2-methylbenzofuran-3-carboxylic acid back into an ester. sigmaaldrich.comfrontierspecialtychemicals.com This is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄). sigmaaldrich.comfrontierspecialtychemicals.com This equilibrium-controlled reaction allows for the synthesis of a variety of esters by simply changing the alcohol used.

Reduction to Alcohol and Oxidation to Aldehyde/Carboxylic Acid

The C3-ester and C2-methyl groups can undergo various oxidation and reduction reactions.

Reduction of the Ester Moiety: The ethyl ester at the C3 position can be reduced to a primary alcohol, (2-methylbenzofuran-3-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce esters. lumenlearning.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent, followed by a careful aqueous workup. harvard.edu Alternatively, by using a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), the reduction can be stopped at the intermediate aldehyde stage, yielding 2-methylbenzofuran-3-carbaldehyde. masterorganicchemistry.com

Oxidation of the Resulting Alcohol: The primary alcohol, (2-methylbenzofuran-3-yl)methanol, obtained from the ester reduction, can be subsequently oxidized to either the aldehyde or the carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the aldehyde, 2-methylbenzofuran-3-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to the carboxylic acid, 2-methylbenzofuran-3-carboxylic acid.

Oxidation of the C2-Methyl Group: Direct oxidation of the C2-methyl group is challenging. Studies on the oxidation of 2-methylbenzofuran (B1664563) have shown that the furan ring itself is susceptible to oxidation, often leading to the formation of epoxides and subsequent ring-opened products rather than selective oxidation of the methyl group. mdpi.com This indicates that protecting the benzofuran ring system would be necessary to achieve selective oxidation at the C2-methyl position.

Table 3: Reduction of the C3-Ester Group

Reaction Reagent(s) Temperature Product Reference(s)
Full Reduction Lithium Aluminum Hydride (LiAlH₄) Room Temp. (2-Methylbenzofuran-3-yl)methanol lumenlearning.comharvard.edu
Partial Reduction Diisobutylaluminium Hydride (DIBAL-H) -78 °C 2-Methylbenzofuran-3-carbaldehyde masterorganicchemistry.com

Synthesis of Hybrid Molecules and Conjugates Incorporating the Benzofuran-3-carboxylate Scaffold

The this compound scaffold is a valuable building block for creating more complex hybrid molecules and conjugates. The functional groups on the scaffold serve as anchor points for linking to other molecular fragments, leading to novel chemical structures with potentially enhanced biological activities.

The carboxylic acid, obtained via hydrolysis of the ester, is a particularly useful handle. It can be converted to an acid chloride, which then readily reacts with various nucleophiles to form amides. This strategy has been used to synthesize novel bromo-substituted benzofurans linked to heterocyclic cores like N-substituted pyrazoles and isoxazoles.

Furthermore, the entire benzofuran moiety can be constructed as part of a larger molecular framework. For example, novel quinoline-benzofuran hybrids have been synthesized where the benzofuran core is attached at the 2-position of a quinoline (B57606) ring. unicatt.it In one approach, this was achieved through a one-pot reaction of an ethyl 2-chloromethylquinoline derivative with various substituted salicylaldehydes, followed by hydrolysis of the ester group.

Another strategy involves creating conjugates by linking the benzofuran scaffold to other moieties via a flexible linker. For instance, hybrid molecules featuring a benzofuran core linked to an aliphatic azacyclic system, such as piperazine, through a dithiocarbamate (B8719985) linker have been synthesized. masterorganicchemistry.com These examples demonstrate the utility of the benzofuran-3-carboxylate framework as a starting point for developing structurally diverse and complex molecules.

Lack of Specific Research on Parallel Synthesis of this compound Derivatives Hinders SAR Library Generation

Despite the recognized importance of the benzofuran scaffold in medicinal chemistry, a thorough review of available scientific literature reveals a notable gap in research specifically detailing the parallel synthesis and combinatorial library generation of derivatives from this compound for the purpose of structure-activity relationship (SAR) studies. While numerous studies focus on the synthesis and biological evaluation of various benzofuran derivatives, they often start from different core structures, such as benzofuran-2-carboxylates or other substituted benzofuran rings.

Methodologies for creating diverse libraries of related benzofuran compounds have been reported. These generally involve the modification of the benzofuran core at various positions to explore the impact of different functional groups on biological activity. For instance, diversity-oriented synthesis approaches have been successfully applied to 3-carboxy-2-aryl benzofuran scaffolds to generate lead-like compounds. nih.gov Similarly, libraries of benzofuran-2-carboxylate derivatives linked to other heterocyclic systems, like 1,2,3-triazoles, have been synthesized and screened for antimicrobial properties. niscair.res.in These studies underscore the utility of combinatorial chemistry and parallel synthesis in exploring the chemical space around the benzofuran nucleus.

However, specific examples of applying these high-throughput synthesis techniques starting directly from this compound are not readily found in the current body of research. Such studies would be invaluable for systematically probing the SAR of this particular scaffold. A typical approach would involve the parallel modification of the ethyl ester at the 3-position, the methyl group at the 2-position, and various positions on the benzene ring.

Hypothetical Derivatization Strategies for SAR Library Generation:

While direct examples are absent, one can extrapolate potential parallel synthesis strategies based on known benzofuran chemistry. A hypothetical library could be generated through the following diversification points:

Modification of the Ester Group (Position 3): The ethyl ester could be hydrolyzed to the corresponding carboxylic acid in a parallel fashion. This acid could then be coupled with a diverse library of amines or alcohols to generate a wide array of amides and alternative esters, respectively. This would allow for the exploration of how different substituents at this position influence target binding and pharmacokinetic properties.

Modification of the Benzene Ring (Positions 4, 5, 6, and 7): If starting with an appropriately functionalized this compound (e.g., a hydroxylated or halogenated analog), further diversification could be achieved. For example, a library of ethers or biaryls could be created from a hydroxy-substituted precursor using a suite of alkyl halides or boronic acids in parallel.

Modification of the Methyl Group (Position 2): While more challenging, derivatization of the 2-methyl group could be envisioned, for instance, through radical halogenation followed by nucleophilic substitution with a library of nucleophiles.

Illustrative Data Table for a Hypothetical SAR Study:

The following interactive table illustrates the type of data that would be generated from a parallel synthesis and screening effort, assuming a library of amide derivatives was created from the corresponding carboxylic acid.

DerivativeR Group (at position 3-amide)Biological Activity (IC₅₀, µM)
1a -NH-CH₂-Ph10.5
1b -NH-(4-Cl-Ph)5.2
1c -NH-(4-OCH₃-Ph)15.8
1d -NH-Cyclohexyl25.1
1e -NH-CH(CH₃)₂30.4

This table is for illustrative purposes only and is not based on actual experimental data for this compound derivatives.

The lack of published research on the parallel synthesis of this compound derivatives presents a clear opportunity for future investigation. The development of such a library would be a valuable resource for screening against a wide range of biological targets and would significantly contribute to understanding the SAR of this particular benzofuran scaffold.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methylbenzofuran 3 Carboxylate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Density Functional Theory (DFT) is a common method used to investigate these characteristics. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, making it the primary site for electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, indicating the most probable location for a nucleophilic attack. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govaimspress.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For benzofuran (B130515) derivatives, the HOMO is typically distributed across the benzofuran ring system, indicating that this is the primary electron-donating region. The LUMO is often similarly delocalized over the fused ring system but may also involve the carbonyl group of the ester, highlighting its electron-accepting character. In a study on 1-benzofuran-2-carboxylic acid, DFT calculations (B3LYP/6-31G(d,p)) determined the HOMO and LUMO energy values to be -6.367 eV and -1.632 eV, respectively, resulting in an energy gap of 4.735 eV. researchgate.net Such calculations for Ethyl 2-Methylbenzofuran-3-carboxylate would provide similar insights into its electronic behavior and reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Analog Illustrative data based on 1-benzofuran-2-carboxylic acid. researchgate.net

ParameterEnergy (eV)Significance
EHOMO-6.367Electron-donating ability; site of electrophilic attack
ELUMO-1.632Electron-accepting ability; site of nucleophilic attack
Energy Gap (ΔE)4.735Indicator of chemical reactivity and kinetic stability

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the benzofuran core is largely planar, but the ethyl carboxylate group at the C3 position possesses rotational freedom. Theoretical conformational scans, performed by systematically rotating dihedral angles (e.g., around the C3-C(O) and O-C(ethyl) bonds) and calculating the potential energy at each step, can map the energy landscape. inoe.ro This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformers.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms over time, providing a view of the molecule's dynamic behavior in different environments (e.g., in a solvent). MD simulations can show how the molecule flexes, vibrates, and rotates, and how its conformation changes over time, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm molecular structures and interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for predicting the 1H and 13C NMR chemical shifts. researchgate.net Theoretical predictions for related benzofuran structures have shown good correlation with experimental data, helping to assign specific signals to the correct nuclei. researchgate.netresearchgate.net For this compound, calculations would predict distinct shifts for the methyl and ethyl groups, as well as for the aromatic and furan-ring protons and carbons.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations produce a set of harmonic frequencies corresponding to the molecule's vibrational modes. These theoretical frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net Key predicted peaks for this molecule would include C=O stretching from the ester, C-O stretching of the furan (B31954) and ester, and various C-H and C=C aromatic stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions within the benzofuran ring).

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates the principle of comparing theoretical and experimental values, as would be done for the title compound.

Spectroscopy TypeParameterPredicted Value (Example)Experimental Value (Example)
13C NMRCarbonyl Carbon Shift (ppm)~164~163.7 thieme-connect.com
IRC=O Stretch (cm-1)~1700~1680-1710
UV-Visλmax (nm)~280~285

Quantum Chemical Calculations for Reactivity Prediction

Beyond FMO analysis, DFT calculations can generate several other descriptors to predict molecular reactivity. One of the most useful tools is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. nih.gov

Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor regions), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen of the ester and a lesser negative potential around the furan oxygen. Positive regions would be expected around the hydrogen atoms.

Other calculated reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These parameters provide a quantitative basis for understanding the molecule's reactivity profile. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling potential pathways for the synthesis or transformation of this compound, researchers can identify the most energetically favorable route. This involves locating the structures of transition states (the highest energy point along a reaction coordinate) and intermediates. wuxiapptec.com

For instance, the synthesis of the benzofuran core can occur through various methods, such as intramolecular cyclization. acs.org Theoretical modeling can compare different proposed mechanisms by calculating the activation energies (the energy barrier from reactant to transition state) for each step. wuxiapptec.com A pathway with lower activation barriers is considered more kinetically favorable. wuxiapptec.com Such studies have been performed for the acid-catalyzed cyclization of acetals to form benzofuran cores, successfully predicting product ratios by comparing the activation energies of competing pathways. wuxiapptec.com

Molecular Docking and Ligand-Target Interaction Prediction at the Molecular Level

Benzofuran derivatives are known to possess a wide range of biological activities, often acting as inhibitors of enzymes. nih.govresearchgate.net Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a biological target, typically a protein. nih.gov

The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding affinity. The score is calculated from factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Docking studies on benzofuran derivatives have successfully predicted their binding modes to targets like sirtuins and protein tyrosine phosphatases. nih.govmdpi.com Such an analysis for this compound could identify potential biological targets and predict the key amino acid residues involved in the binding interaction, guiding the design of more potent analogs. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are statistical modeling methods that correlate variations in a molecule's structure with its physical or biological properties. researchgate.net

In a QSPR/QSAR study, a series of related compounds (e.g., various benzofuran derivatives) is analyzed. For each compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters calculated using quantum chemistry) is generated. A mathematical model is then built to relate these descriptors to an observed property, such as boiling point, solubility, or inhibitory activity (IC50) against a biological target. nih.govresearchgate.net Studies on benzofuran and indole (B1671886) derivatives have successfully developed QSAR models to predict their activity as enzyme inhibitors. researchgate.net A QSPR study including this compound could help predict its properties based on its structural features relative to other known compounds.

Advanced Analytical Methodologies for the Comprehensive Investigation of Ethyl 2 Methylbenzofuran 3 Carboxylate and Its Analogs

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For benzofuran (B130515) derivatives, HRMS provides the precision needed to confirm the molecular formula, often distinguishing between compounds with the same nominal mass.

Research Findings: While specific HRMS data for the parent compound is not readily available in the reviewed literature, analysis of a closely related analog, Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate , demonstrates the power of this technique. Using High-Resolution Electron Ionization (HRMS-EI), the molecular ion [M]⁺ was analyzed. thieme-connect.com The calculated mass for the molecular formula C₁₂H₁₂O₄ was 220.0736, and the experimentally found mass was 220.0733, confirming the compound's elemental composition with high confidence. thieme-connect.com Similar high-resolution analyses have been successfully performed on other analogs, such as Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate and Ethyl 2-(3-Bromophenyl)-5-hydroxybenzofuran-3-carboxylate. thieme-connect.com

The fragmentation pattern of benzofuran esters in mass spectrometry is influenced by the stable benzofuran ring and the ester group. libretexts.org General fragmentation pathways for esters often involve cleavage of bonds adjacent to the carbonyl group. libretexts.org For Ethyl 2-Methylbenzofuran-3-carboxylate, characteristic fragmentation would be expected to include:

Loss of the ethoxy group (-OC₂H₅) to form an acylium ion.

Loss of an ethyl radical (-C₂H₅) followed by the loss of carbon dioxide.

Cleavage of the ester group, leading to the formation of the stable 2-methylbenzofuran (B1664563) cation.

Studies on related 2-aroylbenzofuran derivatives show that fragmentation can be complex, often involving hydrogen rearrangements to produce intense acylium ions. researchgate.net The fragmentation of 3(2H)-furanones, which share structural similarities, also proceeds via characteristic losses of alkyl and carbonyl moieties. imreblank.ch

Table 1: HRMS Data for a Representative Benzofuran Analog
CompoundMolecular FormulaCalculated m/z [M]⁺Found m/z [M]⁺Source
Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylateC₁₂H₁₂O₄220.0736220.0733 thieme-connect.com
Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylateC₁₇H₁₄O₄282.0892282.0889 thieme-connect.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR) for Complex Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques like COSY, HSQC, and HMBC are essential for assembling the complete structural puzzle of complex molecules like benzofuran derivatives.

Research Findings: Detailed NMR data for the analog Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate in DMSO-d₆ solvent provides a clear template for what to expect for the parent compound. thieme-connect.com

¹H NMR: The spectrum shows distinct signals for each proton. The aromatic protons on the benzene (B151609) ring appear as doublets and a doublet of doublets, with coupling constants (J-values) that reveal their connectivity. The ethyl ester group is identified by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a characteristic coupling constant of 7.1 Hz. The methyl group at the 2-position of the furan (B31954) ring appears as a sharp singlet. thieme-connect.com

¹³C NMR: The carbon spectrum displays signals for each unique carbon atom. The carbonyl carbon of the ester is typically found far downfield (~163 ppm). The carbons of the benzofuran ring system appear in the aromatic region (106-163 ppm), while the ethyl ester and the 2-methyl group carbons are observed in the aliphatic region. thieme-connect.com

2D NMR would further confirm these assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the methylene and methyl protons of the ethyl group). An HSQC spectrum would link each proton to its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, for instance, from the methyl protons at position 2 to the C2, C3, and C3a carbons, definitively placing the substituent.

Table 2: ¹H and ¹³C NMR Data for Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate in DMSO-d₆
Assignment¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Source
OH9.37 (s, 1H)- thieme-connect.com
Aromatic-H7.37 (d, J=8.8), 7.28 (d, J=2.6), 6.76 (dd, J=8.8, 2.6)154.1, 147.0, 126.4, 112.8, 111.1, 108.1, 106.0
Ester -OCH₂CH₃4.33 (q, J=7.1, 2H)59.9
Ester -OCH₂CH₃1.37 (t, J=7.1, 3H)14.1
Furan -CH₃2.69 (s, 3H)14.1
Ester C=O-163.7
Furan C2-163.5

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms within a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Research Findings: A crystal structure for the parent this compound was not found in the surveyed literature. However, the crystal structure of a more complex derivative, Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate , has been determined. researchgate.net This analysis revealed an orthorhombic crystal system with space group P2₁2₁2₁. researchgate.net The study confirmed the connectivity of the atoms and showed a dihedral angle of 73.33 (8)° between the benzofuran ring system and the attached oxopyridazine ring. researchgate.net Such analyses also identify intermolecular forces, like C—H⋯O interactions, which dictate the crystal packing. researchgate.net If a suitable single crystal of this compound could be grown, this method would provide the ultimate confirmation of its planar benzofuran core and the conformation of the ethyl carboxylate group.

Table 3: Crystal Data for a Benzofuran-Containing Derivative
ParameterValueSource
CompoundEthyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate researchgate.net
Molecular FormulaC₁₈H₁₇ClN₂O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.9792 (2)
b (Å)8.7460 (2)
c (Å)25.2064 (6)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are fundamental techniques for compound characterization. IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies, while UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.

Research Findings: For this compound, the IR spectrum is expected to show several key absorption bands. Analysis of related structures, such as 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, shows a strong carbonyl (C=O) stretch around 1697 cm⁻¹. nih.gov For the target ester, this C=O stretch is anticipated in the 1700-1730 cm⁻¹ region. Other expected vibrations include C-O stretches for the ether and ester linkages (typically 1000-1300 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions of the molecule (~3000 cm⁻¹).

The UV-Vis spectrum is determined by the conjugated π-electron system of the benzofuran core. A study on dibenzofuran-2-yl ethanoate in ethyl acetate (B1210297) revealed significant absorption bands corresponding to π → π* transitions. researchgate.net Similarly, this compound is expected to exhibit strong absorption in the UV region, likely between 250 and 350 nm, due to the electronic transitions within its aromatic system. The exact position of the absorption maximum (λₘₐₓ) would be influenced by the substitution pattern on the benzofuran ring.

Table 4: Expected Spectroscopic Features for this compound
Spectroscopy TypeExpected FeatureApproximate Range/ValueRationale/Reference
IREster C=O Stretch1700 - 1730 cm⁻¹Characteristic for α,β-unsaturated esters. nih.gov
IRAromatic C=C Stretch1450 - 1600 cm⁻¹Benzene ring vibrations.
IRC-O Stretch1000 - 1300 cm⁻¹Ether and ester C-O bonds. nih.gov
UV-Visπ → π* Transition250 - 350 nmConjugated benzofuran system. researchgate.net

Chromatographic Methodologies (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a synthesized compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

Research Findings: HPLC is well-suited for the analysis of benzofuran derivatives. An established method for the analog Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate uses a reverse-phase (RP) Newcrom R1 column. sielc.com The mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This type of method allows for the effective separation of the main compound from starting materials and byproducts, enabling accurate purity determination.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. The GC separates the mixture, and the MS provides mass spectra for each eluting component, allowing for their identification. researchgate.net This technique is invaluable for monitoring reaction progress by analyzing small aliquots from the reaction mixture to identify the presence of reactants, intermediates, and the final product. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Applicability: The molecule This compound is achiral. It possesses a plane of symmetry that aligns with the planar benzofuran ring system. Because it does not have a chiral center and is superimposable on its mirror image, it does not exist as a pair of enantiomers. Consequently, it will not exhibit optical activity. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for the analysis of this specific compound. These methods would only become relevant for derivatives of this compound where a chiral center is introduced into the molecule.

Research on Specific Molecular Interactions and Biological Probes Based on Ethyl 2 Methylbenzofuran 3 Carboxylate

Investigation of Ligand-Receptor Binding Mechanisms (in vitro, computational)

While direct studies on ethyl 2-methylbenzofuran-3-carboxylate are limited, research on related benzofuran (B130515) structures provides significant insight into their ligand-receptor binding mechanisms, primarily through in silico molecular docking and in vitro assays. Computational studies are instrumental in predicting the binding patterns and rationalizing the biological activity of these compounds.

For instance, in the context of kinase inhibition, molecular docking of oxindole (B195798)/benzofuran hybrids into the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β) has revealed key interactions. These studies show that the benzofuran moiety can effectively occupy and interact with amino acid residues within the enzyme's active site. nih.gov Similarly, for anti-Alzheimer's applications, docking studies of benzofuran-3-yl-methyl derivatives in the active site of acetylcholinesterase (AChE) showed that the benzofuran ring effectively occupies the substrate channel of the enzyme. rsc.org These computational models are crucial for understanding how the structural features of the benzofuran scaffold contribute to receptor affinity and for guiding the design of more potent and selective derivatives.

Enzyme Inhibition Studies at the Mechanistic Level (in vitro)

The benzofuran core is a versatile scaffold for designing enzyme inhibitors. In vitro studies on derivatives have elucidated their mechanisms of action against several important enzyme targets.

Carbonic Anhydrase Inhibition Mechanisms

Carboxylic acid derivatives are a known class of carbonic anhydrase (CA) inhibitors. nih.gov They can interact with the enzyme through several mechanisms, including direct coordination to the catalytic zinc ion, anchoring to the zinc-bound water molecule, or occluding the entrance to the active site cavity. scienceopen.com

Research on novel benzofuran-based carboxylic acids has demonstrated their potential as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and XII. nih.govnih.gov Studies on a series of benzofuran-based carboxylic acids linked to a benzoic or hippuric acid moiety via an ureido linker showed inhibitory activity against several hCA isoforms. nih.gov For example, some derivatives acted as submicromolar inhibitors of hCA IX with significant selectivity over the off-target cytosolic isoforms hCA I and II. researchgate.net While the ester group in this compound would likely need to be hydrolyzed to the corresponding carboxylic acid to exhibit typical carboxylate-style inhibition, the underlying benzofuran scaffold is clearly compatible with the active site of these enzymes. The inhibition mechanism for these carboxylates involves the carboxyl group anchoring to the zinc-coordinated water molecule or hydroxide (B78521) ion. scienceopen.com

Glucokinase Activity Modulation Mechanisms

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and controlling glucose clearance in the liver. nih.gov Small-molecule glucokinase activators (GKAs) that bind to an allosteric site on the enzyme are of great interest for the treatment of type 2 diabetes. nih.gov These activators enhance glucose-stimulated insulin (B600854) secretion and promote hepatic glucose uptake. nih.govresearchgate.net The mechanism involves the GKA binding to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. scienceopen.com

While various chemical scaffolds, such as benzamides, have been investigated as GKAs, there is currently no publicly available research specifically detailing the activity of this compound or its derivatives as modulators of glucokinase activity. nih.gov Therefore, its mechanism of interaction, if any, with glucokinase remains uncharacterized.

Glycogen Synthase Kinase-3β (GSK-3β) Interaction Studies

GSK-3β is a key enzyme in numerous cellular signaling pathways, and its dysregulation is implicated in diseases including cancer and neurodegenerative disorders. The benzofuran scaffold has been incorporated into hybrid molecules designed as GSK-3β inhibitors. In vitro enzyme inhibition assays of novel oxindole/benzofuran hybrids identified compounds with potent, sub-micromolar inhibitory activity against GSK-3β. nih.gov

Molecular docking studies of these hybrids revealed their probable binding pattern within the GSK-3β kinase domain. The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket. For example, the most potent compounds in one study showed interactions with residues such as Val70, Ala83, Leu132, Tyr134, and Val135. nih.gov The benzofuran ring itself contributes to occupying the active site and forming favorable interactions that stabilize the ligand-enzyme complex.

Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Oxindole/Benzofuran Hybrids Data sourced from a study on novel hybrid compounds. nih.gov

CompoundSubstitution on Isatin (B1672199) RingGSK-3β IC50 (nM)
5d5-Bromo32.09
5f5-Methoxy40.13
5e5-Nitro75.54
5g5,7-Dibromo80.75
Staurosporine (Reference)-43.38

Photophysical Properties and Applications as Fluorescent Molecular Probes

The benzofuran ring system, a fusion of benzene (B151609) and furan (B31954) rings, is an attractive fluorophore for the development of molecular probes. sigmaaldrich.com The photophysical properties of benzofuran derivatives, such as their absorption and fluorescence maxima, can be tuned by structural modulation, making them suitable for applications in biological imaging. sigmaaldrich.commdpi.com

Studies on other benzofuran derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can alter their optical properties. sigmaaldrich.com While specific photophysical data for this compound is not detailed in the available literature, related coumarin-based probes, which share structural similarities, are known to be sensitive to solvent polarity. For example, a study on a 2-(5-formylbenzofuran-2-yl)acetamide probe showed that conjugation to a protein via its aldehyde group resulted in a hypsochromic (blue) shift in its absorption and fluorescence maxima. sigmaaldrich.com Such probes can be used to monitor biological processes, with changes in the fluorescence signal indicating interaction with a target molecule or a change in the local environment. The this compound scaffold represents a potential starting point for developing new fluorescent probes, where the ester group could be modified to include reactive sites for conjugation to biomolecules.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the benzofuran scaffold, SAR analyses have been conducted across various therapeutic targets, revealing key structural requirements for potent activity.

Substitution at C2 and C3: Research has consistently shown that substitutions at the C2 and C3 positions of the benzofuran ring are crucial for activity. In the context of GSK-3β inhibition, the C2 position of the benzofuran ring was linked to an oxindole moiety, while the C3 position was unsubstituted. nih.gov For anti-Alzheimer's drug design, derivatives with a bromomethyl group at the C3 position were used as a key intermediate for synthesizing compounds with high affinity for cholinesterase enzymes. rsc.org Earlier studies also found that ester or heterocyclic ring substitutions at the C2 position were critical for the cytotoxic activity of some benzofuran derivatives.

Substitution on the Benzene Ring: Modifications to the benzene portion of the benzofuran nucleus also significantly impact activity. In the oxindole/benzofuran hybrids targeting GSK-3β, halogen (bromo) or electron-donating (methoxy) substituents on the isatin ring (linked to the benzofuran) led to the most potent compounds. nih.gov This highlights the importance of the electronic and steric properties of substituents in achieving high binding affinity.

The Carboxylate/Ester Group: In the case of carbonic anhydrase inhibitors, the presence of a carboxylic acid group is a key feature for interacting with the enzyme's active site. nih.gov For this compound, the ethyl ester at the C3 position is a critical functional group. Its size, polarity, and ability to act as a hydrogen bond acceptor would influence molecular recognition. For activities where a free carboxylate is required, this ester would act as a prodrug moiety, requiring in vivo hydrolysis.

Studies on Interactions with Microbial Targets at the Molecular Level (e.g., Antimicrobial Mechanisms)

The antimicrobial properties of benzofuran derivatives have prompted investigations into their mechanisms of action at the molecular level. While direct and extensive research specifically on this compound's interaction with microbial targets is limited in publicly available literature, studies on closely related benzofuran structures provide significant insights into potential antimicrobial mechanisms. These investigations often involve a combination of microbiological assays, biochemical enzyme inhibition studies, and computational molecular docking to elucidate the specific interactions between the compounds and their microbial targets.

Research into the broader class of benzofuran derivatives suggests that their antimicrobial activity may stem from the ability to inhibit essential microbial enzymes or disrupt cellular structures. nih.govresearchgate.net The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, indicating its capacity to bind to multiple biological targets with high affinity. researchgate.net

One of the key antimicrobial mechanisms identified for benzofuran-containing compounds is the inhibition of fungal N-myristoyltransferase (NMT). nih.gov NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of essential proteins. This process, known as myristoylation, is vital for protein function and localization within the cell. Inhibition of NMT disrupts these fundamental cellular processes, leading to fungal cell death. nih.gov Molecular modeling and X-ray crystallography studies on benzofuran derivatives have been instrumental in designing potent inhibitors of Candida albicans N-myristoyltransferase (CaNmt). nih.gov

Another significant area of investigation for the antimicrobial action of benzofuran derivatives is their potential to inhibit bacterial enzymes. For instance, molecular docking studies have been conducted on benzofuran-based thiazolidinone analogues, exploring their interaction with the catalytic pocket of urease, a nickel-containing metalloenzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.gov These computational studies help in understanding the binding modes and structure-activity relationships, revealing how substitutions on the benzofuran ring can influence inhibitory potency. nih.gov The interactions within the enzyme's active site, which includes key amino acid residues and metal ions, are critical for the inhibitory effect. nih.gov

Furthermore, the general structural features of benzofuran derivatives have been correlated with their antimicrobial activity. For example, the introduction of specific substituents on the benzofuran ring can modulate the compound's electronic and steric properties, thereby affecting its interaction with microbial targets. nih.gov

In addition to specific enzyme inhibition, some antimicrobial agents can exert their effects by interacting with and disrupting the bacterial cell wall or inner membrane. nih.gov While this mechanism has been detailed for other classes of molecules, it remains a plausible, though less explored, mechanism for benzofuran esters.

The table below summarizes the findings from studies on related benzofuran derivatives, which suggest potential microbial targets and mechanisms that could be relevant for this compound.

Compound Class Microbial Target Organism(s) Methodology Key Findings Reference(s)
Benzofuran derivativesFungal N-myristoyltransferase (NMT)Candida albicansX-ray crystallography, Enzyme inhibition assaysBenzofuran scaffold is a key element for potent inhibition of CaNmt, leading to antifungal activity. nih.gov
Benzofuran-based thiazolidinone analoguesUreaseBacteria (general)Molecular DockingCompounds bind to the catalytic pocket of urease, interacting with key residues and nickel ions, suggesting a mechanism for antibacterial action. nih.gov
2-Substituted-3-methylbenzofuran derivativesGeneral antimicrobial screeningVarious bacteria and fungiMinimum Inhibitory Concentration (MIC) testingThe 3-methylbenzofuran (B1293835) core is a recurring motif in compounds exhibiting significant antimicrobial activity. nih.gov

It is important to note that while these studies on related compounds provide a strong foundation for understanding the potential antimicrobial mechanisms of this compound, further specific research is required to definitively elucidate its molecular interactions and validate these hypotheses.

Emerging Research Directions and Future Academic Contributions for Ethyl 2 Methylbenzofuran 3 Carboxylate

Integration of Ethyl 2-Methylbenzofuran-3-carboxylate into Advanced Materials Science

The inherent properties of the benzofuran (B130515) ring system, such as rigidity, planarity, and electron-rich nature, make it an attractive component for advanced materials. mdpi.com Research into benzofuran derivatives has demonstrated their utility in organic electronics, where they can offer improved electronic properties over more conventional thiophene-containing polymers. nsf.gov The integration of this compound into this field is a promising avenue for creating novel organic semiconductors, polymers, and dyes.

Future research will likely focus on synthesizing polymers incorporating the 2-methylbenzofuran-3-carboxylate unit. Such polymers, including polyamides, polyesters, and polyarylates, could exhibit enhanced thermal stability and unique photophysical properties. researchgate.net In the realm of organic electronics, derivatives of the benzofuran scaffold, such as those fused with thiophene rings (e.g., benzothieno[3,2-b]benzofuran or BTBF), have been investigated for use in organic field-effect transistors and as thermoelectric materials. mdpi.comacs.org By functionalizing this compound, researchers can tune the electronic energy levels (HOMO/LUMO) to optimize performance in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Table 1: Potential Applications of this compound in Materials Science
Material ClassSpecific ApplicationRationale for UseRelevant Findings for Benzofuran Scaffold
Organic Polymers (Polyesters, Polyamides)High-performance plastics, specialty fibersIntroduction of a rigid, stable heterocyclic unit can enhance thermal and mechanical properties.Benzofuran derivatives are known synthons for various polymer chemistries. researchgate.net
Organic SemiconductorsOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)The π-conjugated system allows for charge transport; functional groups permit tuning of electronic properties.Benzothieno[3,2-b]benzofuran (BTBF) derivatives show high carrier mobility. mdpi.com
Thermoelectric MaterialsWaste heat recovery, solid-state coolingComposites with materials like carbon nanotubes can generate a current from a temperature gradient.BTBF derivatives composited with single-walled carbon nanotubes show enhanced thermoelectric performance. mdpi.com
Dyes and PigmentsDye-sensitized solar cells, industrial colorantsThe extended conjugation can lead to strong absorption in the visible spectrum.The benzofuran scaffold is used in the synthesis of various dyes. researchgate.net

Chemo- and Regioselective Functionalization Methodologies

To fully unlock the potential of this compound, the development of precise and efficient methods for its chemical modification is essential. Modern synthetic chemistry has increasingly focused on C–H functionalization, a powerful strategy for directly converting carbon-hydrogen bonds into new chemical bonds, thus avoiding the need for pre-functionalized starting materials. nih.govnih.gov Applying these methodologies to the benzofuran core allows for the selective installation of various functional groups at specific positions.

Future work will concentrate on developing chemo- and regioselective reactions that target the C4, C5, C6, and C7 positions on the benzene (B151609) ring of the benzofuran scaffold, as well as further modification at the C2 methyl group. Palladium-catalyzed C–H activation has already proven effective for the arylation of benzofurans at the C2 and C3 positions. nsf.govmdpi.com Research could adapt these catalytic systems to achieve functionalization at other sites by employing appropriate directing groups. For instance, an 8-aminoquinoline (AQ) directing group has been used to facilitate the Pd-catalyzed C-H arylation of benzofuran-2-carboxamides at the adjacent C3 position. mdpi.com Similar strategies could be envisioned for the C4 position by modifying the ester group at C3. Furthermore, methods for alkylation, carboxylation, and C-heteroatom bond formation will be critical for creating diverse libraries of analogs for screening in materials and biological applications. hw.ac.uk

Table 2: Emerging Functionalization Strategies for the Benzofuran Scaffold
Reaction TypeTarget Position(s)Catalytic System ExampleSignificance
C-H ArylationC2, C3, C4-C7Palladium(II) acetate (B1210297) with an appropriate ligand/directing group. mdpi.comAllows for the introduction of aryl groups, which can extend π-conjugation for materials applications or act as key pharmacophores.
C-H AlkylationC2, C3Rhodium or Palladium catalysis. nih.govIntroduces alkyl chains to modify solubility and steric properties.
Heck-type ReactionsC3Palladium catalysis for intermolecular C-H functionalization. nih.govForms new carbon-carbon bonds to build molecular complexity.
C-O CyclizationC3Copper(II) or Palladium(II) catalysis via C-H functionalization of attached groups. rsc.orgEnables the construction of complex, heterocyclic-fused benzofuran architectures. rsc.org

Development of Novel Catalytic Systems for Benzofuran-3-carboxylate Synthesis

While functionalization of the pre-formed scaffold is crucial, so too is the efficient and sustainable synthesis of the core structure itself. Research into novel catalytic systems for constructing benzofuran-3-carboxylates aims to improve yields, reduce waste, and utilize milder reaction conditions. researchgate.net This area is rapidly advancing beyond classical methods, incorporating a range of transition metals and green chemistry principles. nih.govresearchgate.net

Recent developments have highlighted the utility of various transition metals. Copper-based catalysts, for example, have been used in one-pot syntheses from simple precursors like o-hydroxy aldehydes and alkynes. acs.org Palladium and copper co-catalytic systems are effective in tandem Sonogashira coupling and intramolecular cyclization reactions. acs.orgnih.gov Furthermore, nickel and silver-based catalysts are emerging as powerful tools for promoting the necessary bond formations. acs.orgnih.gov A significant future direction is the advancement of "green" synthetic protocols. This includes the use of environmentally benign solvents like deep eutectic solvents (DES), which can stabilize polar intermediates and accelerate reactions, and the development of heterogeneous catalysts, such as ZnO-nanorods or palladium on activated carbon fibers, which can be easily recovered and recycled. acs.orgtandfonline.com

Table 3: Comparison of Catalytic Systems for Benzofuran Synthesis
Catalyst TypeExampleKey FeaturesReference
Copper-BasedCopper Iodide (CuI)Used in one-pot, three-component reactions; can be paired with green solvents like deep eutectic solvents (DES). acs.org
Palladium-Based(PPh₃)PdCl₂/CuIEffective for Sonogashira coupling followed by cyclization; tolerant of various functional groups. nih.govdivyarasayan.org
Nickel-BasedNickel catalystsProvides activation energy for intramolecular nucleophilic addition reactions. nih.gov
Green/HeterogeneousZnO-nanorodsAllows for solvent-free reactions at room temperature; catalyst is reusable. tandfonline.com
Indium-BasedIndium trichloride (InCl₃)Promotes heterocyclization from β-nitroacrylates and phenols under microwave irradiation. researchgate.net

Advanced In Silico Design of Analogs with Tuned Molecular Recognition Properties

Computational chemistry provides powerful tools to accelerate the discovery of novel molecules with desired properties, minimizing the need for extensive trial-and-error synthesis. researchgate.net For this compound, in silico methods can be used to design analogs with finely tuned abilities to interact with specific biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery, where the benzofuran scaffold has shown promise. nih.govnih.gov

Advanced computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are central to this approach. nih.gov Molecular docking can predict how different analogs of the benzofuran-3-carboxylate might bind to the active site of a target protein, providing insights into potential inhibitory activity. jazindia.comresearchgate.net 3D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of potency for newly designed molecules. researchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to assess the drug-likeness and potential safety profile of virtual compounds early in the design process. nih.gov These computational workflows allow researchers to prioritize the synthesis of a smaller number of highly promising candidates, saving time and resources.

Table 4: In Silico Methods for Designing Benzofuran-3-carboxylate Analogs
Computational MethodApplicationInformation Gained
Molecular DockingPredicting the binding mode and affinity of a ligand to a biological target (e.g., enzyme, receptor).Binding energy scores, key interacting amino acid residues, potential for inhibition. nih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA)Developing statistical models that correlate 3D molecular properties with biological activity.Predictive models for biological activity; identification of structural regions critical for potency. researchgate.net
Molecular Dynamics (MD) SimulationSimulating the movement of a ligand-protein complex over time.Information on the stability of binding interactions and conformational changes. nih.gov
ADMET PredictionAssessing pharmacokinetic and toxicity properties of virtual compounds.Drug-likeness, potential for oral bioavailability, and safety profile. nih.gov
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups required for biological activity.A template for screening virtual libraries to find new compounds with the potential for similar activity. nih.gov

Exploration of Complex Chemical Biology Probes Based on the Benzofuran Scaffold

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The benzofuran scaffold, with its proven range of biological activities and synthetic tractability, is an ideal starting point for the development of such tools. nih.govnih.gov this compound can serve as a versatile core for constructing sophisticated probes designed to investigate specific cellular processes.

Future research in this area involves the strategic modification of the benzofuran structure to incorporate reporter groups or reactive moieties. For example, by using the functionalization methods described in section 8.2, a fluorescent dye could be attached to the scaffold, creating a probe for bioimaging applications to visualize its localization within cells. researchgate.net Alternatively, a photo-reactive group could be installed to create a photoaffinity label, which upon irradiation would covalently bind to its target protein, enabling target identification. Other possibilities include attaching biotin for affinity purification of binding partners or designing fragment-based probes for use in drug discovery campaigns. latrobe.edu.au The development of such probes based on the benzofuran-3-carboxylate framework will provide powerful new tools for dissecting complex biological pathways.

Table 5: Types of Chemical Biology Probes Derivable from the Benzofuran Scaffold
Probe TypePurposeRequired Modification to Scaffold
Fluorescent ProbeTo visualize the probe's location and interaction within cells and tissues (bioimaging).Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine).
Photoaffinity LabelTo identify the direct biological target(s) of the compound.Incorporation of a photoreactive group (e.g., benzophenone, diazirine).
Affinity-Based ProbeTo isolate and identify binding partners from complex biological mixtures.Attachment of an affinity tag, such as biotin.
Fragment-Based ProbeTo screen for initial, low-affinity "hits" against a protein target in fragment-based drug discovery.The core benzofuran scaffold itself can act as a fragment; libraries of small analogs are created.
Cell Motility InhibitorTo study the cellular machinery involved in cell migration.Systematic structural modifications to optimize inhibitory activity against cell motility. researchgate.net

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-Methylbenzofuran-3-carboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted salicylaldehydes or ketones with ethyl acetoacetate derivatives. For example, ultrasound-assisted one-pot reactions using phase-transfer catalysts (e.g., PEG-400) and acid-binding agents (e.g., K₂CO₃) in acetonitrile under reflux can yield benzofuran derivatives efficiently . Column chromatography (e.g., silica gel with ethyl acetate/hexane systems) is frequently used for purification, with yields ranging from 13% to 74% depending on substituents .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization tools include:

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) confirm the benzofuran core and substituents .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) are critical for functional group identification .
  • Mass Spectrometry (HRMS-ESI) : Precise molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula .

Q. What are typical reaction pathways for modifying the benzofuran core?

  • Methodological Answer : The ester group at position 3 can undergo hydrolysis to carboxylic acids, while the methyl group at position 2 allows for halogenation or oxidation. Sulfonation or nitration at position 5 (via electrophilic substitution) introduces functional diversity, as seen in derivatives like Ethyl 2-methyl-5-sulfonylbenzofuran-3-carboxylate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar benzofuran derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from conformational isomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon connectivity .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in studies of ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives .
  • Repetition under Controlled Conditions : Ensures reproducibility, especially for reactions sensitive to moisture or temperature .

Q. What computational approaches are used to predict the reactivity or stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screens derivatives for binding affinity with biological targets (e.g., enzymes), guiding drug design .
  • Thermodynamic Simulations : Models solvent interactions (e.g., ethyl lactate) to optimize reaction conditions .

Q. How can multi-step syntheses of complex derivatives be optimized to improve yields?

  • Methodological Answer :

  • Stepwise Intermediate Analysis : Isolate and characterize intermediates (e.g., sulfonated precursors) to identify yield-limiting steps .
  • Catalyst Screening : Phase-transfer catalysts (e.g., PEG-400) enhance reaction rates in heterogeneous systems .
  • Flow Chemistry : Continuous reactors minimize side reactions in large-scale syntheses, as suggested for industrial analogs .

Q. What strategies are effective in analyzing regioselectivity challenges during benzofuran functionalization?

  • Methodological Answer :

  • Directing Group Utilization : Electron-withdrawing groups (e.g., nitro) at position 5 direct electrophiles to position 4 or 6 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonation over alkylation in competitive reactions .
  • Isotopic Labeling : Tracks substituent migration during rearrangement reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.